Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-
Description
Properties
CAS No. |
90547-65-2 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-[4-(diethylamino)phenyl]-2-phenylethanone |
InChI |
InChI=1S/C18H21NO/c1-3-19(4-2)17-12-10-16(11-13-17)18(20)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
ZXGKLUAPQKWQHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(diethylamino)phenyl)ethanone typically involves the reaction of 4-(diethylamino)benzaldehyde with acetophenone in the presence of a base. One common method is the Claisen-Schmidt condensation, where the aldehyde and ketone react under basic conditions to form the desired product. The reaction is usually carried out in ethanol as a solvent, with sodium hydroxide or potassium hydroxide as the base.
Industrial Production Methods
Industrial production of 1-(4-(diethylamino)phenyl)ethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and base concentration. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(4-(diethylamino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-(diethylamino)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter systems.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(diethylamino)phenyl)ethanone involves its interaction with specific molecular targets. The diethylamino group can influence the compound’s binding affinity to enzymes or receptors, affecting biological pathways. Detailed studies on its molecular interactions and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Dimethylamino)phenyl]ethanone: Similar structure but with dimethylamino instead of diethylamino group.
1-(4-ethylphenyl)ethanone: Features an ethyl group instead of a diethylamino group.
1-(2-hydroxy-4-methoxyphenyl)ethanone: Contains hydroxy and methoxy groups on the phenyl ring.
Uniqueness
1-(4-(diethylamino)phenyl)ethanone is unique due to the presence of the diethylamino group, which can significantly alter its chemical and biological properties compared to similar compounds. This structural difference can influence its reactivity, solubility, and interaction with biological targets.
Biological Activity
Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl- (commonly referred to as 1-(4-diethylamino-2-hydroxyphenyl)-ethanone) is a compound of significant interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHN\O
- Molecular Weight : 247.32 g/mol
- CAS Number : 2124-31-4
1. Antibacterial Activity
Ethanone derivatives have been extensively studied for their antibacterial properties. Research indicates that modifications in the chemical structure can significantly influence their effectiveness against various bacterial strains.
Table 1: Antibacterial Activity of Ethanone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethanone | Staphylococcus aureus | 0.39 μg/mL |
| Ethanone | Escherichia coli | 1.16 μg/mL |
| Ethanone | Pseudomonas aeruginosa | 0.94 μg/mL |
The presence of specific functional groups, such as hydroxyl and methoxy groups, has been linked to enhanced antibacterial activity. For instance, the compound exhibited superior inhibition against Gram-positive bacteria compared to Gram-negative strains due to differences in cell wall structure and nucleophilic sites .
2. Anticancer Activity
Ethanone has also shown promise in cancer research, particularly in its antiproliferative effects against various cancer cell lines. Studies have demonstrated that certain derivatives can inhibit the growth of human cancer cells more effectively than established chemotherapeutic agents.
Table 2: Cytotoxic Activity of Ethanone Derivatives
| Compound | Cancer Cell Line | GI (µM) |
|---|---|---|
| Ethanone | MCF7 (Breast) | 8.79 |
| Ethanone | UAC62 (Melanoma) | 9.76 |
| Ethanone | TK10 (Renal) | 9.73 |
The mechanism of action appears to involve the disruption of microtubule dynamics, similar to that observed with colchicine derivatives, which leads to cell cycle arrest and apoptosis in cancer cells .
Case Study 1: Antibacterial Screening
A systematic screening of ethanone derivatives was conducted against multiple bacterial strains, revealing that compounds with diethylamino substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in optimizing antibacterial efficacy .
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer properties, ethanone derivatives were tested on various human cancer cell lines, including breast and melanoma cells. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways . Molecular docking studies further elucidated the binding interactions with tubulin, providing insights into their potential as novel anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
